

comparative efficacy of Dantrolene and JTV-519 in cardiac myocytes

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Compound of Interest

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A Comparative Guide to Dantrolene and JTV-519 in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Dantrolene and JTV-519 in regulating calcium (Ca^{2+}) handling within cardiac myocytes. The information presented is based on available experimental data, focusing on the mechanisms of action, quantitative effects on key Ca^{2+} cycling parameters, and the experimental protocols used to derive these findings.

Introduction

Abnormal sarcoplasmic reticulum (SR) Ca^{2+} leak through the ryanodine receptor 2 (RyR2) is a critical factor in the pathophysiology of cardiac arrhythmias and heart failure. Both Dantrolene and JTV-519 have emerged as potential therapeutic agents that target RyR2 to mitigate this detrimental Ca^{2+} leak. This guide offers a comparative analysis of their performance, supported by experimental evidence.

Mechanism of Action

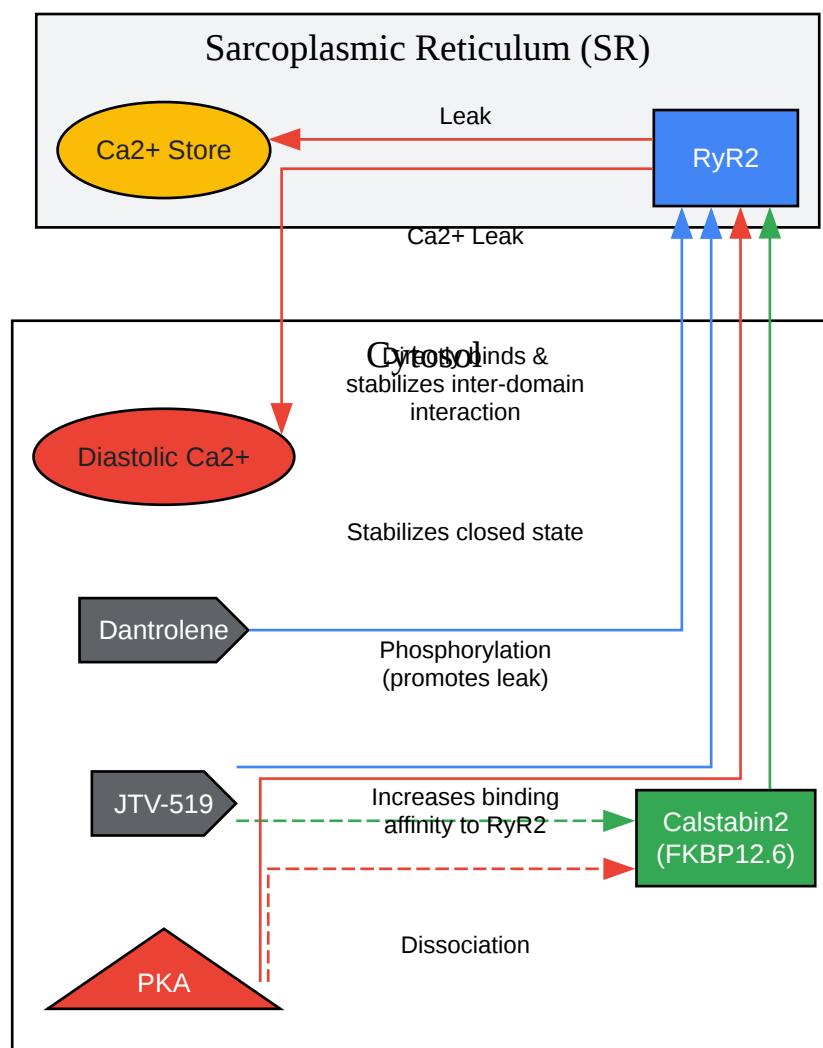
Both Dantrolene and JTV-519 exert their primary effects by stabilizing the RyR2 channel, albeit through distinct molecular interactions.

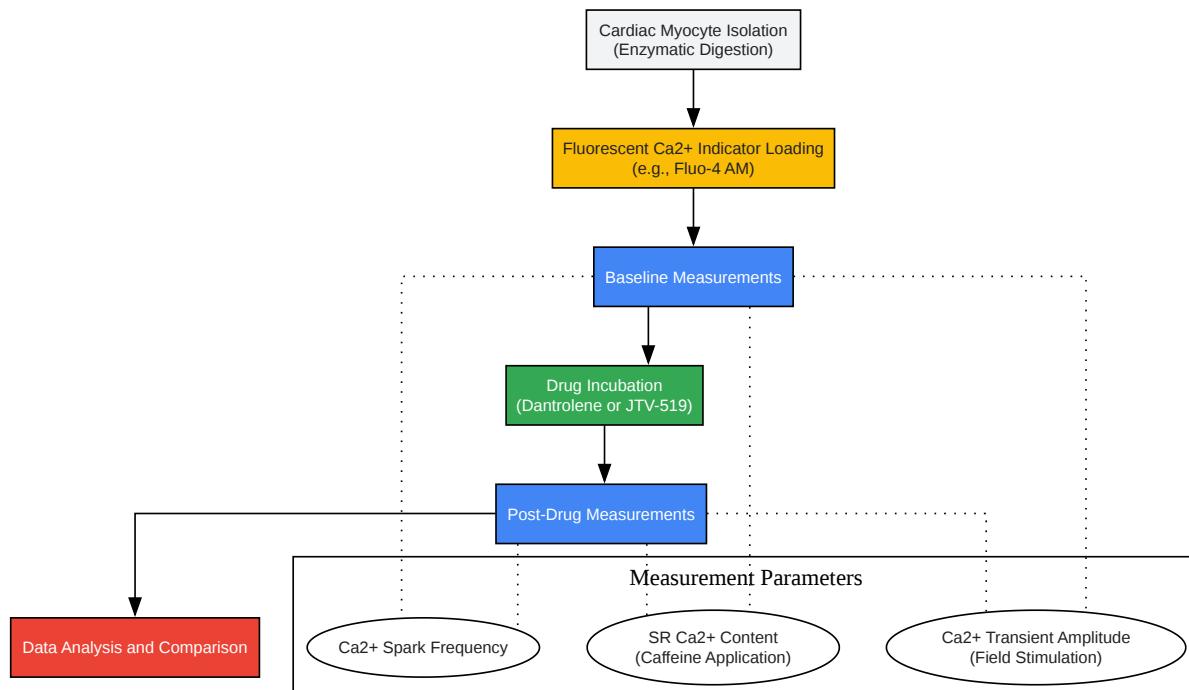
Dantrolene is a hydantoin derivative that acts as a muscle relaxant. In cardiac myocytes, it has been shown to directly bind to the RyR2 channel, specifically to a region corresponding to amino acids 601-620.[1][2] This binding is thought to correct a "domain unzipping" between the N-terminal and central domains of the RyR2 protein, a conformational change associated with a leaky channel state in conditions like heart failure.[2] By stabilizing this inter-domain interaction, Dantrolene effectively reduces the open probability of the RyR2 channel during diastole, thereby decreasing aberrant Ca²⁺ leak from the SR.[1][2] Some evidence suggests that the inhibitory action of Dantrolene on RyR2 may also depend on the channel's association with FKBP12.6 (calstabin2) and calmodulin.[3][4]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative.[5] Its primary mechanism involves stabilizing the closed state of the RyR2 channel.[5][6] One of the key ways it achieves this is by increasing the binding affinity of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel.[6][7] Dissociation of calstabin2 from RyR2 is a known contributor to increased Ca²⁺ leak in heart failure.[6] By reinforcing this interaction, JTV-519 helps to keep the channel closed during diastole.[6][7] It is important to note that some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[6] Additionally, JTV-519 is recognized as a multi-channel blocker, exhibiting effects on Na⁺, K⁺, and L-type Ca²⁺ channels, which may contribute to its overall electrophysiological profile.[6][8]

Signaling Pathway and Drug Interaction

The following diagram illustrates the key components of the RyR2 signaling pathway and the proposed sites of action for Dantrolene and JTV-519.





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